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Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

Cat. No.: B147289

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and
planarity of 2-Methoxy-4-nitroaniline (MNA), a key intermediate in the synthesis of dyes,
pigments, and pharmaceuticals. This document is intended for researchers, scientists, and
professionals in the fields of chemistry, materials science, and drug development, offering in-
depth structural data and procedural insights critical for molecular modeling and rational drug
design.

Executive Summary

Understanding the three-dimensional structure of 2-Methoxy-4-nitroaniline is fundamental to
predicting its chemical behavior, reactivity, and interaction in biological systems. This guide
synthesizes crystallographic data and computational studies to provide a detailed picture of its
molecular framework. The analysis confirms that the molecule is nearly planar, a feature
attributed to the interplay of electronic effects from the electron-donating amino and methoxy
groups and the electron-withdrawing nitro group, which promotes a quinonoid-like resonance
structure. This guide presents key structural parameters, a detailed experimental protocol for
crystal structure determination, and logical diagrams to illustrate the factors governing its
molecular conformation.

Molecular Geometry and Structure
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The definitive solid-state structure of 2-Methoxy-4-nitroaniline was determined by single-
crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the
centrosymmetric space group P2i/a[1]. This arrangement indicates that the molecules pack in
a highly ordered, symmetrical fashion in the crystal lattice.

Computational studies, utilizing Density Functional Theory (DFT) with the B3LYP/6-311G(d,p)
basis set, have corroborated the experimental findings, providing optimized geometric
parameters that are in close agreement with crystallographic data[1]. These theoretical
calculations offer a valuable model for the molecule in a gaseous, isolated state,
complementing the solid-state experimental data.

Bond Lengths and Angles

The molecular structure is characterized by the substituted benzene ring. The electronic push-
pull mechanism between the amino (-NHz2), methoxy (-OCHs), and nitro (-NO2) groups leads to
significant delocalization of 1t-electrons across the molecule, influencing the bond lengths. This
is suggestive of a contribution from a quinonoid resonance form.

The tables below summarize the key experimental and theoretical geometric parameters for 2-
Methoxy-4-nitroaniline.

Table 1: Selected Bond Lengths (A) for 2-Methoxy-4-nitroaniline
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Bond Experimental (X-ray)[1] Calculated (B3LYP)[1]
C1l-C2 1.395 1.408
C1-C6 1.391 1.403
C2-C3 1.389 1.401
C3-C4 1.378 1.389
C4-C5 1.381 1.392
C5-C6 1.385 1.397
C2-N10 1.432 1.445
C4-N12 1.465 1.478
C6-015 1.368 1.375
015-C18 1.421 1.433
N12-013 1.231 1.242
N12-014 1.231 1.242

Table 2: Selected Bond Angles (°) for 2-Methoxy-4-nitroaniline
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Angle Experimental (X-ray)[1] Calculated (B3LYP)[1]
C6-C1-C2 120.1 120.8
C1-C2-C3 119.4 119.9
C2-C3-C4 121.2 121.5
C3-C4-C5 118.5 118.9
C4-C5-C6 121.3 121.7
C5-C6-C1 119.5 119.2
C1-C2-N10 1211 121.6
C3-C2-N10 119.5 119.8
C3-C4-N12 119.8 120.1
C5-C4-N12 119.7 120.0
C5-C6-015 115.3 115.8
C1-C6-015 125.2 125.5
C6-015-C18 117.8 118.1
013-N12-014 1234 123.8

Molecular Planarity

The planarity of 2-Methoxy-4-nitroaniline is a critical feature of its geometry. X-ray diffraction
studies have concluded that the molecule is "almost planar”[2]. This is primarily determined by
the dihedral angles between the functional groups and the benzene ring.

The near-planar conformation is stabilized by the extensive electron delocalization across the
Ti-system. The electron-donating amino and methoxy groups push electron density into the
ring, while the strongly electron-withdrawing nitro group pulls density out. This push-pull effect
facilitates a quinonoid-type resonance structure, which favors a planar arrangement to
maximize orbital overlap. However, minor deviations from perfect planarity can occur due to
steric hindrance between the ortho-positioned methoxy and amino groups, as well as crystal
packing forces.
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Table 3: Key Dihedral Angles (°) for Planarity Assessment

. L. Expected Value
Dihedral Angle Description Observed Trend
(Planar)

The amino group

Defines the orientation tends to be coplanar
C1-C2-N10-H11 _ ~0° or 180° _ _
of the amino group with the ring to
maximize resonance.
The nitro group is
Defines the twist of typically only slightl
C3-C4-N12-013 _ ~0° y[? yony sl _ Y
the nitro group twisted from the ring
plane.
Slight torsion may be
Defines the orientation present due to steric
C1-C6-015-C18 ~0° or 180° ) ) ]
of the methoxy group interaction with the

amino group.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular structure of 2-Methoxy-4-nitroaniline is achieved through
a meticulous experimental workflow. Below is a detailed, representative protocol for the single-
crystal X-ray diffraction technique.

Crystal Growth and Preparation

o Synthesis and Purification: 2-Methoxy-4-nitroaniline is first synthesized and then purified,
typically by recrystallization from a suitable solvent like ethanol, to achieve high purity.

» Single Crystal Growth: High-quality single crystals are grown using a slow evaporation
technique. A saturated solution of the purified compound in a selected solvent (e.g., acetone)
is prepared and allowed to evaporate slowly at room temperature over several days.

o Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all
dimensions) free of visible defects is selected under a microscope. The crystal is then

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b147289?utm_src=pdf-body
https://www.benchchem.com/product/b147289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

carefully mounted on a glass fiber or a cryo-loop, which is affixed to a goniometer head.

Data Collection

 Instrumentation: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker
SMART APEX CCD or Oxford Diffraction Gemini, equipped with a monochromatic X-ray
source (e.g., Mo Ka radiation, A = 0.71073 A).

o Temperature Control: The mounted crystal is cooled to a low temperature (e.g., 100 K) using
a cryostream system (e.g., Oxford Cryosystems) to minimize thermal vibrations of the atoms,
resulting in a clearer diffraction pattern.

o Unit Cell Determination: An initial set of diffraction images is collected to determine the
crystal's unit cell parameters and Bravais lattice.

o Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal
through a series of angles (w and @ scans), with each frame being exposed to the X-ray
beam for a set duration.

Structure Solution and Refinement

» Data Integration and Reduction: The raw diffraction images are processed to integrate the
intensities of the reflections and apply corrections for factors like polarization and absorption.

 Structure Solution: The phase problem is solved using direct methods (e.g., with software
like SHELXS) to generate an initial electron density map and a preliminary molecular model.

» Structure Refinement: The initial model is refined against the experimental data using full-
matrix least-squares methods (e.g., with SHELXL). This iterative process involves:

o Assigning atoms to electron density peaks.

o Refining atomic positions, site occupancies, and displacement parameters (initially
isotropic, then anisotropic).

o Locating hydrogen atoms from the difference Fourier map or placing them in calculated
positions.
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o The refinement is complete when the model converges, indicated by minimal shifts in
refined parameters and a low R-factor (agreement factor), typically below 5%.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the structural analysis of
2-Methoxy-4-nitroaniline.

Phase 1: Preparation Phase 2: Data Acquisition Phase 3: Structure Determination
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Figure 1. Experimental workflow for molecular structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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